[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid
Overview
Description
“[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” is a chemical compound that belongs to the class of triazolopyridazines . It is used in various scientific and pharmaceutical research .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves several steps. For instance, the substituted acetophenones, glyoxylic acid monohydrate, and acetic acid are added to a round bottom flask equipped with a magnetic stir at room temperature. The mixture is then heated and stirred under reflux for 2-10 hours .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and unique. It contains a triazolopyridazine core, which is a fused ring system incorporating a triazole and a pyridazine .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse and can lead to a variety of products. For example, it can undergo reactions with substituted acetophenones and glyoxylic acid monohydrate to form new compounds .
Scientific Research Applications
Antiviral Activity
Researchers have explored the antiviral properties of various derivatives of [1,2,4]Triazolo[4,3-b]pyridazine. For instance, a study by Shamroukh and Ali (2008) described the preparation of novel derivatives of [1,2,4]Triazolo[4,3-b]pyridazine, demonstrating promising antiviral activity against Hepatitis-A virus (HAV) (Shamroukh & Ali, 2008).
Chemical Synthesis
A considerable amount of research has been dedicated to improving the synthesis methods of [1,2,4]Triazolo[4,3-b]pyridazine compounds. Lieberman and Albright (1988) developed a new and improved synthesis method for 6-aryl-[1,2,4]Triazolo[4,3-b]pyridazines, providing these compounds under mild conditions and with high yields (Lieberman & Albright, 1988).
High-Energy Materials
A recent study by Chen et al. (2021) demonstrated the use of [1,2,4]Triazolo[4,3-b]pyridazine in the construction of new low-sensitivity high-energy materials. This research highlighted the potential of this compound in developing materials with significant detonation velocities and pressures, while maintaining low sensitivity and good thermostability (Chen et al., 2021).
Pharmaceutical Research
In the pharmaceutical sector, [1,2,4]Triazolo[4,3-b]pyridazine derivatives have been explored for various biological activities. For example, research by Xu et al. (2016) on 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents showed moderate to potent antiproliferative activity, indicating their potential in cancer treatment (Xu et al., 2016).
Structural Studies and Calculations
Studies also focus on the structural analysis and theoretical calculations of [1,2,4]Triazolo[4,3-b]pyridazine derivatives. Sallam et al. (2021) conducted a comprehensive study involving synthesis, crystal structure characterization, DFT calculations, and Hirshfeld surface analysis of triazole pyridazine derivatives. This research provided valuable insights into the molecular structure and interactions of these compounds (Sallam et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to target c-met and vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively.
Mode of Action
It’s suggested that similar compounds inhibit their targets by binding to the active sites of the enzymes, thereby preventing their normal function .
Biochemical Pathways
Inhibition of c-met and vegfr-2 kinases can disrupt several cellular processes, including cell growth, survival, and angiogenesis .
Result of Action
Similar compounds have shown to inhibit cell growth and induce apoptosis in cancer cells .
properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKUXSHZWHEBCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480778 | |
Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56434-29-8 | |
Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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